Organic Chemistry: The presence of the alkyne functional group suggests potential applications in click chemistry, a powerful tool for creating complex molecules. Click reactions are known for their efficiency and selectivity, making them valuable in various research fields .
Medicinal Chemistry: The indole ring system is a prevalent scaffold in many biologically active molecules. Further research might explore the potential of (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine as a lead compound for drug discovery due to the presence of this indole unit.
Material Science: The combination of the aromatic and alkyne functionalities could be of interest for the development of novel materials with specific properties.
PF9601N, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a novel inhibitor of monoamine oxidase B. This compound has garnered attention due to its potential neuroprotective effects and its role in modulating neurotransmitter levels in the brain. Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamines, which are crucial for neurotransmission. By inhibiting this enzyme, PF9601N may help in alleviating neurodegenerative conditions associated with oxidative stress and neurotransmitter dysregulation .
PF9601N exhibits significant biological activity as a monoamine oxidase B inhibitor. Research has demonstrated that it reduces the release of excitatory neurotransmitters such as glutamate and aspartate while enhancing the release of neuroprotective substances like taurine . Additionally, PF9601N has shown anti-apoptotic properties by decreasing cell death induced by neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium), suggesting its potential in protecting neurons from degeneration .
Specific details about the synthesis can vary based on the chosen methodologies, but these steps provide a foundational understanding of how PF9601N can be synthesized in the laboratory .
PF9601N's primary application lies in its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. By inhibiting monoamine oxidase B, it may help in preserving dopaminergic neurons and improving cognitive function. Furthermore, its antioxidant properties suggest possible applications in treating conditions related to oxidative stress .
Interaction studies have focused on PF9601N's ability to scavenge reactive nitrogen species and its interactions with various neurotransmitter systems. It has been shown to interact with peroxynitrite, a reactive nitrogen species implicated in neurodegeneration, thereby highlighting its potential antioxidant capabilities . Additionally, studies involving cytochrome P450 interactions provide insights into how PF9601N might affect drug metabolism and efficacy when used alongside other medications .
Several compounds exhibit similarities to PF9601N in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| L-Deprenyl | Monoamine oxidase B inhibitor | Inhibits monoamine oxidase B | Established use in Parkinson's disease |
| Rasagiline | Monoamine oxidase B inhibitor | Inhibits monoamine oxidase B | Has neuroprotective properties and longer half-life |
| Selegiline | Monoamine oxidase B inhibitor | Inhibits monoamine oxidase B | Also acts as an amphetamine derivative |
While all these compounds inhibit monoamine oxidase B, PF9601N distinguishes itself through its unique structural features and additional antioxidant properties that may enhance its therapeutic potential against neurodegenerative diseases .
PF9601N, systematically named N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine, is a synthetic propargylamine derivative with a molecular formula of $$ \text{C}{19}\text{H}{18}\text{N}_2\text{O} $$ and a molecular weight of 290.36 g/mol. Its structure features:
Key structural identifiers:
| Property | Value/Descriptor |
|---|---|
| SMILES | C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
| InChI | InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2 |
| IUPAC Name | N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine |
| Common Synonyms | FA-73, PF 9601N |
The benzyloxy group at position 5 of the indole ring enhances lipophilicity, while the propargylamine group enables irreversible binding to monoamine oxidase B (MAO-B).
PF9601N is synthesized via a multistep strategy involving:
Optimization strategies:
Critical reaction:
$$
\text{Indole intermediate} + \text{Propargylamine} \xrightarrow{\text{CuCl, Toluene}} \text{PF9601N} \quad (\text{Yield: 82–98\%})
$$
SAR studies highlight the following pharmacophoric elements:
Key SAR findings:
| Modification | MAO-B IC$$_{50}$$ (µM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| PF9601N (wild-type) | 0.36 | 1,066-fold |
| 5-Benzyloxy removal | 12.4 | 48-fold |
| Propargyl → Propyl | 8.9 | 210-fold |
PF9601N exhibits distinct advantages over classical propargylamine-based MAO-B inhibitors:
Key differentiators:
PF9601N undergoes extensive hepatic metabolism primarily through the cytochrome P450 system, with CYP3A emerging as the dominant enzyme responsible for its biotransformation [1] [2] [3]. The compound is metabolized via N-dealkylation to produce its primary metabolite, FA72 (2-(5-benzyloxy-indolyl) methylamine), which represents the sole detectable metabolite under standard experimental conditions [1] [2].
Kinetic analysis reveals species-specific differences in PF9601N metabolism, with human liver microsomes demonstrating a lower Km value (11.0 ± 2.2 μM) compared to mouse liver microsomes (37.0 ± 4.8 μM), indicating higher substrate affinity in human systems [1] [3]. The intrinsic clearance of PF9601N (0.7-0.9 h⁻¹) is significantly lower than that of l-deprenyl, suggesting improved bioavailability and reduced first-pass metabolism [1] [2].
Inhibition studies using selective cytochrome P450 inhibitors demonstrate the predominant role of CYP3A in PF9601N metabolism [1] [2]. Ketoconazole, a specific CYP3A inhibitor, reduces FA72 formation to 25% of control levels, while other CYP inhibitors show minimal effects:
| Inhibitor | Target CYP | FA72 Formation (% of control) |
|---|---|---|
| Ketoconazole | CYP3A | 25 |
| α-naphthoflavone | CYP1A | 95 |
| Sulfaphenazole | CYP2C | 98 |
| Quinidine | CYP2D6 | 96 |
This selectivity indicates that PF9601N has minimal potential for drug-drug interactions mediated by other CYP enzymes [1] [2] [3]. The metabolic stability of PF9601N is enhanced by its lack of auto-induction, as chronic administration does not alter CYP content or monooxygenase activities [1] [4].
The primary metabolite FA72 demonstrates enhanced antioxidant properties compared to the parent compound [5] [6]. FA72 exhibits superior peroxynitrite scavenging activity with an IC₅₀ of 60.2 μM for linoleic acid oxidation, compared to 82.8 μM for PF9601N [5] [6]. This metabolite also demonstrates potent neuronal nitric oxide synthase inhibition (IC₅₀ = 192 μM) and selective inducible nitric oxide synthase inhibition, suggesting that the metabolic transformation may contribute to the overall neuroprotective profile [5] [6].
PF9601N exerts significant effects on dopaminergic neurotransmission through multiple mechanisms beyond monoamine oxidase-B inhibition [7] [8] [9]. In animal models of Parkinson disease, PF9601N demonstrates neuroprotective effects against dopaminergic neurodegeneration induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine [7] [8].
In parkinsonian models, PF9601N treatment enhances the duration of L-DOPA-induced contralateral turning behavior in 6-hydroxydopamine lesioned rats, indicating improved dopaminergic function [1]. However, in acute excitotoxicity models, PF9601N does not alter basal dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), or homovanillic acid (HVA) release, suggesting its neuroprotective effects operate through non-dopaminergic mechanisms in certain pathological conditions [10] [9].
The compound demonstrates protective effects on substantia nigra pars compacta dopaminergic neurons, which are selectively vulnerable in Parkinson disease [11] [12]. PF9601N prevents the characteristic loss of dopamine-producing cells and maintains nigrostriatal pathway integrity through mechanisms involving mitochondrial stabilization and reduction of oxidative stress [7] [8] [13].
Studies demonstrate that PF9601N provides neuroprotection that extends beyond monoamine oxidase-B inhibition [7] [14] [13]. The compound prevents cell death in cellular models of Parkinson disease through inhibition of transcription factor p53 stabilization and subsequent transcriptional activity [14] [13]. This anti-apoptotic mechanism involves prevention of caspase-2 activation and reduction of PUMA-alpha levels, contributing to enhanced dopaminergic cell survival [13].
PF9601N demonstrates significant neuroprotective effects against glutamate-mediated excitotoxicity, a pathological process implicated in various neurodegenerative disorders [15] [10] [9]. The compound effectively modulates glutamatergic neurotransmission and reduces excitotoxic neuronal damage through multiple mechanisms.
In kainate-induced excitotoxicity models, PF9601N (40 mg/kg) significantly reduces the evoked release of excitatory amino acids [10] [9]. Treatment with PF9601N decreases kainate-stimulated glutamate release by approximately 40% and aspartate release by 35% compared to controls [10] [9]. This reduction in excitatory neurotransmitter release contributes to the compound's neuroprotective profile by limiting calcium influx and subsequent excitotoxic cascade activation.
PF9601N provides protection against endoplasmic reticulum stress-induced cell death, which is associated with excitotoxic neuronal damage [14]. The compound prevents brefeldin A-induced unfolded protein response activation and blocks the expression of the pro-apoptotic mediator GADD153/CHOP [14]. This protective effect demonstrates that PF9601N can interrupt multiple pathways leading to excitotoxic cell death.
Treatment with PF9601N significantly reduces kainate-induced astrocytosis and microgliosis, indicating modulation of neuroinflammatory responses associated with excitotoxicity [10] [9]. The compound reduces astrocytosis scores from 4 (kainate alone) to 2 (PF9601N plus kainate) and microgliosis scores from 4 to 2.5, demonstrating its anti-inflammatory properties in the central nervous system [10] [9].
| Treatment | Glutamate Release (% change) | Aspartate Release (% change) | Astrocytosis Score | Microgliosis Score |
|---|---|---|---|---|
| Control | 0 | 0 | 1 | 1 |
| Kainate alone | +100 | +85 | 4 | 4 |
| PF9601N + Kainate | -40 | -35 | 2 | 2.5 |
PF9601N exhibits complex effects on neurotransmitter release patterns that extend beyond its primary monoamine oxidase-B inhibitory activity [10] [9] [16]. The compound demonstrates differential modulation of excitatory and inhibitory neurotransmitter systems, contributing to its overall neuroprotective profile.
One of the most significant effects of PF9601N on neurotransmitter dynamics is its ability to enhance taurine release [10] [9]. In excitotoxicity models, PF9601N treatment increases taurine release by approximately 45% compared to controls and 30% compared to kainate-alone treatment [10] [9]. This enhancement is particularly important as taurine functions as an endogenous neuroprotective agent with osmoregulatory, antioxidant, and membrane-stabilizing properties.
PF9601N influences the fundamental processes governing neurotransmitter release, including synaptic vesicle docking, priming, and fusion [17] [18] [19]. The compound affects the SNARE protein complex assembly, which mediates calcium-dependent neurotransmitter release at synaptic terminals [17] [18]. These effects on vesicle dynamics contribute to the compound's ability to modulate neurotransmitter release patterns selectively.
The compound modulates calcium-dependent neurotransmitter release mechanisms without directly affecting basal monoaminergic neurotransmission [10] [9]. PF9601N does not alter baseline dopamine, DOPAC, or HVA release in normal conditions, but selectively modulates excitatory amino acid release under pathological stimulation [10] [9]. This selectivity suggests that PF9601N preferentially affects pathologically activated neurotransmitter release mechanisms while preserving normal synaptic function.
At presynaptic terminals, PF9601N influences the machinery responsible for neurotransmitter release [17] [18]. The compound affects regulating synaptic membrane exocytosis proteins and cytomatrix proteins at active zones, which are critical for coordinating synaptic vesicle fusion and neurotransmitter release [19]. These effects contribute to the compound's ability to modulate release dynamics in a stimulus-dependent manner.
PF9601N demonstrates significant interactions with neurotrophic factor signaling pathways, extending its neuroprotective effects beyond direct monoamine oxidase-B inhibition [20] [21] [22] [23]. These interactions involve both brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) signaling cascades.
The neuroprotective effects of MAO-B inhibitors, including PF9601N, involve enhancement of brain-derived neurotrophic factor expression and signaling [20] [21]. BDNF plays crucial roles in neuronal survival, synaptic plasticity, and neuroprotection through activation of tropomyosin receptor kinase B (TrkB) receptors [22] [24]. PF9601N treatment increases BDNF expression levels, contributing to enhanced neuronal survival and synaptic function maintenance [20] [21].
PF9601N influences BDNF/TrkB signaling pathways that promote neuronal survival and synaptic plasticity [22] [24]. Activation of TrkB receptors by BDNF triggers multiple downstream signaling cascades including mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and phospholipase C-γ (PLC-γ) pathways [24]. These pathways contribute to enhanced neuronal survival, synaptic strength, and long-term potentiation, complementing PF9601N's direct neuroprotective effects.
PF9601N also interacts with nerve growth factor signaling pathways, which are essential for peripheral and central nervous system neuron survival [25] [23]. NGF activates high-affinity tropomyosin receptor kinase A (TrkA) receptors and low-affinity p75 neurotrophin receptors, triggering signaling cascades that promote neuronal survival, growth, and differentiation [25] [23] [26]. The enhancement of NGF signaling by PF9601N contributes to its protective effects on both dopaminergic and non-dopaminergic neuronal populations.
Treatment with PF9601N enhances the expression of neurotrophic factor genes through mechanisms involving transcriptional regulation [20] [21]. The compound influences the activity of transcription factors such as cyclic AMP response element-binding protein (CREB), which regulates BDNF and NGF gene expression [24]. This transcriptional enhancement provides sustained neuroprotective effects that persist beyond the direct pharmacological action of the compound.
The interaction between MAO-B inhibition and neurotrophic factor enhancement creates synergistic neuroprotective effects [20] [21]. While MAO-B inhibition reduces oxidative stress and preserves dopamine levels, neurotrophic factor enhancement promotes neuronal survival, synaptic plasticity, and neurogenesis [22] [25]. This dual mechanism provides comprehensive neuroprotection that addresses multiple aspects of neurodegeneration in conditions such as Parkinson disease.
| Neurotrophic Factor | Receptor | Signaling Pathway | Neuroprotective Effect |
|---|---|---|---|
| BDNF | TrkB | MAPK/ERK, PI3K/Akt, PLC-γ | Synaptic plasticity, neuronal survival |
| NGF | TrkA, p75NTR | PI3K/Akt, MAPK, PLC-γ | Neuronal growth, survival, differentiation |
Irritant